4,5-Dibromo-2-fluorobenzotrifluoride
Overview
Description
4,5-Dibromo-2-fluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H2Br2F4. It is known for its unique chemical properties and is widely used in various fields such as medical research, environmental research, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method is the bromination of 2-fluorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form fluorinated para-terphenyls.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: The major products are derivatives where the bromine atoms are replaced by other functional groups.
Coupling Reactions: The major products are fluorinated para-terphenyls, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the development of fluorinated compounds for biological studies.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzotrifluoride involves its ability to undergo various chemical reactions due to the presence of bromine and fluorine atoms. These halogens can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-difluorobenzotrifluoride
- 1,4-Dibromo-2-fluorobenzene
- 2,5-Dibromo-3,4-difluorothiophene
Uniqueness
4,5-Dibromo-2-fluorobenzotrifluoride is unique due to its specific substitution pattern, which provides distinct reactivity compared to other halogenated aromatic compounds. The presence of both bromine and fluorine atoms allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)6(10)2-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRXGXXBWUPXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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